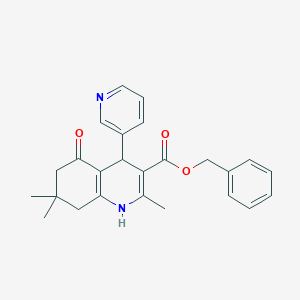![molecular formula C24H16N2 B4983499 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline](/img/structure/B4983499.png)
3-phenyl-1-(3-pyridinyl)benzo[f]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-1-(3-pyridinyl)benzo[f]quinoline, also known as PBDQ, is a chemical compound that has gained attention for its potential use in scientific research. PBDQ is a heterocyclic aromatic compound that contains a quinoline ring system with a phenyl and pyridinyl group attached. This compound has shown promising results in various areas of research, including cancer treatment and neurodegenerative diseases.
Wirkmechanismus
3-phenyl-1-(3-pyridinyl)benzo[f]quinoline's mechanism of action involves the disruption of microtubule dynamics, which is essential for cell division. 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline binds to the colchicine site on the microtubules and prevents their polymerization, leading to the inhibition of cell division and the induction of apoptosis.
Biochemical and Physiological Effects:
3-phenyl-1-(3-pyridinyl)benzo[f]quinoline has been shown to have a range of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline has been shown to inhibit the growth of bacteria, including Mycobacterium tuberculosis. 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline has also been shown to have neuroprotective effects, as it can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline in lab experiments is its ability to selectively target cancer cells while leaving normal cells unaffected. This makes it a promising candidate for cancer treatment. However, 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline's cytotoxic effects can also be a limitation, as it may cause damage to healthy cells if not used properly. Additionally, 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline's mechanism of action may lead to the development of drug resistance in cancer cells over time.
Zukünftige Richtungen
There are several future directions for research on 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline. One area of interest is the development of 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline analogs with improved efficacy and reduced toxicity. Another area of research is the investigation of 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline's potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline's mechanism of action and its potential use in the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline involves the reaction of 3-chloro-2-nitropyridine with 2-phenyl-1,2,3,4-tetrahydroquinoline in the presence of a palladium catalyst. This reaction results in the formation of 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline, which can be purified and isolated through various methods such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-phenyl-1-(3-pyridinyl)benzo[f]quinoline has been studied for its potential use in cancer treatment. Research has shown that 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and prostate cancer. 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline has been shown to inhibit the growth of cancer cells by targeting the microtubule network, which is essential for cell division.
Eigenschaften
IUPAC Name |
3-phenyl-1-pyridin-3-ylbenzo[f]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-2-8-18(9-3-1)23-15-21(19-10-6-14-25-16-19)24-20-11-5-4-7-17(20)12-13-22(24)26-23/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYAWUUFZJMDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C(=C2)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-nitrophenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B4983423.png)
![5-[(1-adamantylcarbonyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B4983433.png)
![1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4983438.png)


![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4983453.png)
![N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4983469.png)
![1-benzyl-8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-3-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4983472.png)
![N-(4-fluorophenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4983488.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4983496.png)

![2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4983516.png)
![3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4983519.png)
![7-chloro-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4983524.png)